Cas no 773052-63-4 (1-(6-chloropyrimidin-4-yl)piperidin-4-amine)

1-(6-Chloropyrimidin-4-yl)piperidin-4-amine is a versatile heterocyclic compound featuring a chloropyrimidine core linked to a piperidin-4-amine moiety. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloropyrimidine group allows for selective nucleophilic substitution, enabling further functionalization, while the piperidin-4-amine component provides a flexible scaffold for derivatization. Its well-defined chemical properties and stability under controlled conditions enhance its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The compound’s high purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications.
1-(6-chloropyrimidin-4-yl)piperidin-4-amine structure
773052-63-4 structure
Product Name:1-(6-chloropyrimidin-4-yl)piperidin-4-amine
CAS No:773052-63-4
MF:C9H13ClN4
MW:212.67932009697
CID:5726007
PubChem ID:45787103
Update Time:2025-05-26

1-(6-chloropyrimidin-4-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 773052-63-4
    • 1-(6-chloropyrimidin-4-yl)piperidin-4-amine
    • F1908-2474
    • AKOS040795981
    • SCHEMBL16854339
    • 1-(6-chloro-pyrimidin-4-yl)-piperidin-4-ylamine
    • Inchi: 1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2
    • InChI Key: OVVSZHCHBMPQLE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)N1CCC(CC1)N

Computed Properties

  • Exact Mass: 212.083
  • Monoisotopic Mass: 212.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: No date available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 377.9±42.0 °C at 760 mmHg
  • Flash Point: 182.3±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(6-chloropyrimidin-4-yl)piperidin-4-amine Security Information

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Additional information on 1-(6-chloropyrimidin-4-yl)piperidin-4-amine

1-(6-Chloropyrimidin-4-yl)piperidin-4-amine: A Comprehensive Overview

The compound 1-(6-chloropyrimidin-4-yl)piperidin-4-amine, identified by the CAS number 773052-63-4, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structural features, has been extensively studied for its potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of interest for both academic and industrial researchers.

Structurally, 1-(6-chloropyrimidin-4-yl)piperidin-4-amine consists of a piperidine ring fused with a pyrimidine moiety, with a chlorine substituent at the 6-position of the pyrimidine ring. This arrangement imparts the molecule with distinct electronic and steric properties, which are crucial for its biological activity. The piperidine ring, known for its flexibility and ability to form hydrogen bonds, plays a pivotal role in modulating the molecule's interactions with biological targets.

Recent studies have highlighted the potential of 1-(6-chloropyrimidin-4-yl)piperidin-4-amine as a lead compound in the development of novel therapeutics. For instance, research published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, showcasing its ability to target specific enzymes involved in cellular signaling pathways. This finding underscores its potential in the treatment of diseases such as cancer, where dysregulated kinase activity is a hallmark.

In addition to its pharmacological applications, 1-(6-chloropyrimidin-4-yl)piperidin-4-amine has also been explored for its role in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor technology. Recent breakthroughs in this area have been documented in Angewandte Chemie, where researchers demonstrated its utility in enhancing the selectivity of metal-catalyzed reactions.

The synthesis of 1-(6-chloropyrimidin-4-yllpiperidin_4_amine has evolved significantly over the past decade. Traditional methods involving multi-step reactions have been replaced by more efficient protocols, such as microwave-assisted synthesis and enzymatic catalysis. These advancements not only improve yield and purity but also align with green chemistry principles, making large-scale production more feasible.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided unprecedented insights into the molecular structure of 1-(6-chloropyrimidin_4_yllpiperidine_4_amine. These studies have revealed subtle conformational changes that influence its bioavailability and pharmacokinetics, paving the way for optimized drug delivery systems.

In conclusion, 1-(6-chloropyrimidin_4_yllpiperidine_4_amine, CAS No. 773052_63_4, stands at the forefront of chemical innovation. Its versatile structure and promising biological profile continue to drive research across multiple disciplines. As scientific understanding deepens, this compound is poised to make significant contributions to both medicine and materials science.

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